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Compound of Interest

Compound Name: Cavosonstat

Cat. No.: B606496

For Immediate Release

This guide provides a detailed, data-driven comparison of two investigational S-
nitrosoglutathione reductase (GSNOR) inhibitors, Cavosonstat (N91115) and SPL-334.
Developed for researchers, scientists, and drug development professionals, this document
summarizes key preclinical and clinical findings, outlines experimental methodologies, and
visualizes the molecular pathways involved.

Executive Summary

Cavosonstat and SPL-334 are both small molecule inhibitors of S-nitrosoglutathione
reductase (GSNOR), an enzyme that plays a critical role in regulating intracellular levels of S-
nitrosoglutathione (GSNO), a key signaling molecule. While both compounds share a common
primary target, their development and application have followed different trajectories.
Cavosonstat progressed to Phase 2 clinical trials for cystic fibrosis (CF) before development
was halted, whereas SPL-334 has demonstrated efficacy in preclinical models of inflammatory
airway diseases. This guide provides a comprehensive analysis of their respective profiles.
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Mechanism of Action

Both Cavosonstat and SPL-334 function by inhibiting the GSNOR enzyme. This inhibition
leads to an increase in the intracellular concentration of GSNO. GSNO is an endogenous S-
nitrosylating agent that can modify cysteine residues on target proteins, thereby altering their
function. This shared mechanism, however, leads to different downstream effects depending on
the cellular context and the specific proteins targeted.

Cavosonstat Signaling Pathway

In the context of cystic fibrosis, Cavosonstat's mechanism is aimed at stabilizing the cystic
fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant.
By increasing GSNO levels, Cavosonstat is believed to promote the S-nitrosylation of
chaperone proteins, such as Hsc70, that are involved in the folding and degradation of CFTR.
This post-translational modification is thought to prevent the premature degradation of the
mutant CFTR, allowing more of the protein to be trafficked to the cell membrane and increasing
its residence time.[1]
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Caption: Cavosonstat's proposed mechanism of action in cystic fibrosis.

SPL-334 Signaling Pathway

In preclinical models of allergic airway inflammation, SPL-334's mechanism is centered on its
anti-inflammatory effects. The increase in GSNO following GSNOR inhibition by SPL-334 has
been shown to suppress the activation of the transcription factor NF-kB and activate the
soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.[2] The
suppression of NF-kB leads to a reduction in the expression of pro-inflammatory cytokines,
while the activation of the sGC/cGMP pathway can promote smooth muscle relaxation
(bronchodilation).
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Caption: SPL-334's anti-inflammatory and bronchodilatory pathways.

Quantitative Data Comparison
In Vitro & Preclinical Data

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b606496?utm_src=pdf-body-img
https://www.benchchem.com/product/b606496?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28209466/
https://www.benchchem.com/product/b606496?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Parameter

Cavosonstat (N91115)

SPL-334 (C3)

GSNOR Inhibition

Potent, selective, and

reversible inhibitor.[3]

Noncompetitive or

uncompetitive inhibitor.[2]

Binding Affinity (Kd)

Data not publicly available.

1.9 + 0.14 uM (for binding to
GSNOR:NADH complex).[2]

In Vivo Efficacy (Preclinical)

Demonstrated improvement in
CFTR stability in preclinical
studies.[2]

Reduced airway
hyperreactivity, inflammation,
and fibrosis in mouse models
of allergic airway inflammation

and interstitial lung disease.

EC50

Data not publicly available.

5 uM (for relaxation of

preconstricted murine aorta).

[2]

Clinical & Pharmacokinetic Data

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://www.researchgate.net/publication/313734927_Pharmacokinetics_and_safety_of_cavosonstat_N91115_in_healthy_and_cystic_fibrosis_adults_homozygous_for_F508DEL-CFTR
https://pubmed.ncbi.nlm.nih.gov/28209466/
https://pubmed.ncbi.nlm.nih.gov/28209466/
https://pubmed.ncbi.nlm.nih.gov/28209466/
https://pubmed.ncbi.nlm.nih.gov/28209466/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Parameter

Cavosonstat (N91115)

SPL-334

Phase 1 Study (Healthy & CF

Volunteers)

Well-tolerated with no dose-
limiting toxicities. Rapidly
absorbed with linear and

predictable pharmacokinetics.

[4]

Not applicable (preclinical

stage).

Pharmacokinetic Profile

Cmax, Tmax, and half-life data
not publicly available in the

searched literature.

Not applicable.

Phase 1 Efficacy (Exploratory)

-4.1 mmol/L reduction in sweat
chloride from baseline at the
highest dose on day 28
(p=0.032).[4]

Not applicable.

Phase 2 Study 1 (add-on to
Orkambi®)

Failed to demonstrate benefit
in absolute change in percent
predicted FEV1 (primary

endpoint) or in sweat chloride

reduction at 12 weeks.

Not applicable.

Phase 2 Study 2 (add-on to
Kalydeco®)

Did not demonstrate benefit in
absolute change in percent
predicted FEV1 (primary
endpoint) or in sweat chloride

reduction at 8 weeks.

Not applicable.

Experimental Protocols
SPL-334: Allergic Airway Inflammation Mouse Model

This protocol is based on the methodology described by Ferrini et al. (2013) in PLoS One.
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Start: BALB/c mice

Sensitization:
Intraperitoneal injection of
ovalbumin (OVA) with alum adjuvant

Challenge:
Intranasal administration of OVA

During challenge phase

Treatment:
Intranasal administration of SPL-334
(0.1 or 1 mg/kg) or vehicle

Endpoint Analysis:
- Bronchoalveolar lavage (BAL) for cell counts
- Cytokine analysis (ELISA)
- Lung histology (H&E and PAS staining)
- Airway hyperreactivity measurement
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Caption: Workflow for the allergic airway inflammation mouse model.

Detailed Methodology:

¢ Animals: Female BALB/c mice are used.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b606496?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified
in aluminum hydroxide (alum) on days 0 and 14.

e Challenge: From day 21 to day 27, mice are challenged daily via intranasal administration of
OVA.

o Treatment: SPL-334 (at doses of 0.1 or 1 mg/kg) or a vehicle control is administered
intranasally daily during the challenge period.

e Endpoint Measures: 24 hours after the final challenge, various parameters are assessed:

o

Bronchoalveolar Lavage (BAL): Collection of BAL fluid to determine the influx of
inflammatory cells (e.g., eosinophils, lymphocytes).

o Cytokine Levels: Measurement of Th2 cytokines such as IL-5 and IL-13, and the
chemokine eotaxin-1 (CCL11) in the BAL fluid by ELISA.

o Histology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin
(H&E) for inflammation assessment and Periodic acid-Schiff (PAS) for mucus production.

o Airway Hyperreactivity (AHR): Assessed by measuring changes in lung resistance in
response to increasing doses of methacholine.

Cavosonstat: Phase 2 Clinical Trial (add-on to
Orkambi®)

This protocol is a summary of the clinical trial design for evaluating Cavosonstat in CF
patients.
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Patient Recruitment:
Adult CF patients, homozygous for F508del-CFTR,
stable on Orkambi® therapy

Randomization (Double-blind)

Arm 1: Placebo + Orkambi® Arm 2: Cavosonstat (200 mg BID) + Orkambi® Arm 3: Cavosonstat (400 mg BID) + Orkambi®

P| 12-Week Treatment Period |«

Primary Endpoint Assessment:
Absolute change in percent predicted FEV1
from baseline to week 12

Secondary Endpoint Assessment:
- Change in sweat chloride
- Safety and tolerability

Click to download full resolution via product page

Caption: Logical flow of the Cavosonstat Phase 2 clinical trial.

Detailed Methodology:

¢ Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group
study.

« Patient Population: Adult cystic fibrosis patients homozygous for the F508del-CFTR mutation
who were on a stable regimen of Orkambi® (lumacaftor/ivacaftor).

e Treatment Arms:

o Placebo administered twice daily (BID).
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o Cavosonstat 200 mg administered BID.

o Cavosonstat 400 mg administered BID.

e Duration: 12 weeks of treatment.

e Primary Outcome: The primary efficacy endpoint was the absolute change in percent
predicted forced expiratory volume in 1 second (FEV1) from baseline to week 12.

e Secondary Outcomes: Key secondary endpoints included the absolute change in sweat
chloride concentration from baseline and the evaluation of safety and tolerability.

Conclusion

Cavosonstat and SPL-334, while both targeting GSNOR, represent different stages of drug
development and have been investigated for distinct therapeutic applications. Cavosonstat,
despite a promising mechanism of action for CF, did not demonstrate clinical efficacy in Phase
2 trials, leading to the cessation of its development for this indication. In contrast, SPL-334 has
shown significant promise in preclinical models of inflammatory airway diseases, reducing key
markers of inflammation and airway hyperreactivity. The data presented in this guide highlights
the therapeutic potential of GSNOR inhibition while underscoring the challenges of translating
preclinical findings into clinical success. Further research into the diverse downstream effects
of GSNOR inhibition in various disease contexts is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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